![molecular formula C19H20F2N2O3 B6643284 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6643284.png)
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide, also known as LMK-235, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide is a potent and selective inhibitor of PKC, which belongs to the serine/threonine protein kinase family. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, by regulating the activity of downstream signaling pathways. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide inhibits the activity of PKC by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetic animals, 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide prevents the development of diabetic complications, such as retinopathy, nephropathy, and neuropathy, by inhibiting PKC activation. In animal models of heart failure, 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide prevents cardiac hypertrophy and improves cardiac function by inhibiting PKC activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide is its high potency and selectivity for PKC inhibition, which makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. However, one of the limitations of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
For 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide research include:
1. Clinical trials to evaluate the safety and efficacy of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide in cancer, diabetes, and cardiovascular diseases.
2. Development of more potent and selective PKC inhibitors based on the structure of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide.
3. Investigation of the role of PKC isoforms in different cellular processes and diseases, and the development of isoform-specific PKC inhibitors.
4. Study of the pharmacokinetics and pharmacodynamics of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide in different animal models and human subjects.
5. Investigation of the potential off-target effects of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide and the development of strategies to minimize them.
Méthodes De Synthèse
The synthesis of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide involves several steps, starting from the reaction between 3-amino-2,6-difluoroaniline and 2-methoxybenzyl chloride to form 3-(2-methoxybenzylamino)-2,6-difluoroaniline. This intermediate is then reacted with acetic anhydride to obtain 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide, which is the final product. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell proliferation and tumor growth. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, PKC is involved in the development of diabetic complications, such as retinopathy, nephropathy, and neuropathy. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to prevent the development of diabetic complications in animal models by inhibiting PKC activation.
In cardiovascular diseases, PKC is involved in the regulation of cardiac function and the development of cardiac hypertrophy and heart failure. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to prevent cardiac hypertrophy and improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-13(24)23(19-15(20)7-5-8-16(19)21)11-10-18(25)22-12-14-6-3-4-9-17(14)26-2/h3-9H,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYBPTFEISEQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)NCC1=CC=CC=C1OC)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


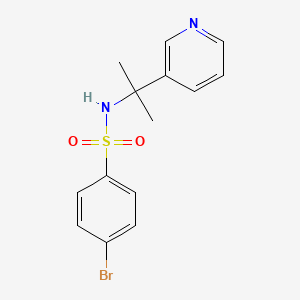
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
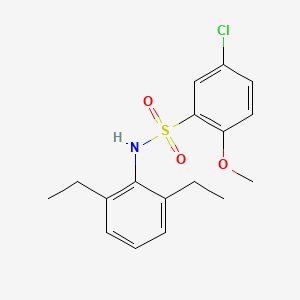
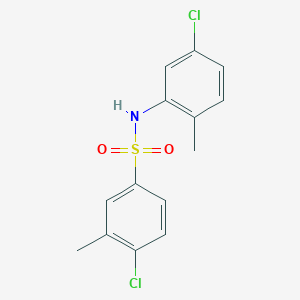

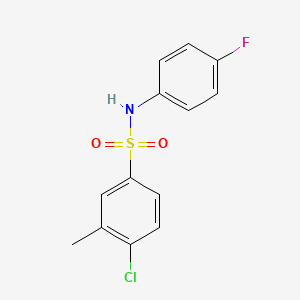
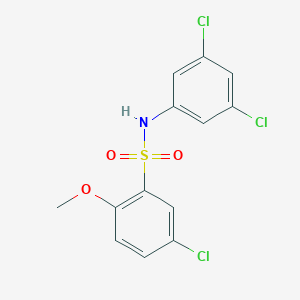


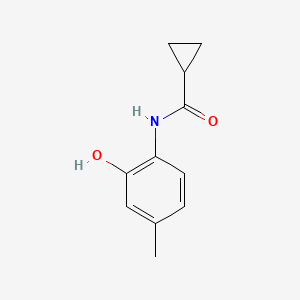
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
